molecular formula C29H38N2O4 B4929031 N,N'-(methanediyldicyclohexane-4,1-diyl)bis(2-phenoxyacetamide) CAS No. 5574-39-0

N,N'-(methanediyldicyclohexane-4,1-diyl)bis(2-phenoxyacetamide)

Cat. No.: B4929031
CAS No.: 5574-39-0
M. Wt: 478.6 g/mol
InChI Key: XXWWHXPFKAUZKM-UHFFFAOYSA-N
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Description

N,N’-(methanediyldicyclohexane-4,1-diyl)bis(2-phenoxyacetamide) is a complex organic compound characterized by its unique structure, which includes two cyclohexane rings connected by a methylene bridge and two phenoxyacetamide groups

Properties

IUPAC Name

2-phenoxy-N-[4-[[4-[(2-phenoxyacetyl)amino]cyclohexyl]methyl]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O4/c32-28(20-34-26-7-3-1-4-8-26)30-24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)31-29(33)21-35-27-9-5-2-6-10-27/h1-10,22-25H,11-21H2,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWWHXPFKAUZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)NC(=O)COC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386141
Record name ST004869
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5574-39-0
Record name ST004869
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(methanediyldicyclohexane-4,1-diyl)bis(2-phenoxyacetamide) typically involves the reaction of methanediyldicyclohexane with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(methanediyldicyclohexane-4,1-diyl)bis(2-phenoxyacetamide) can undergo various chemical reactions, including:

    Oxidation: The phenoxyacetamide groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N,N’-(methanediyldicyclohexane-4,1-diyl)bis(2-phenoxyacetamide) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-(methanediyldicyclohexane-4,1-diyl)bis(2-phenoxyacetamide) involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(methylenedi-4,1-cyclohexanediyl)bis(2-phenoxyacetamide)
  • N,N’-(ethane-1,2-diyl)bis(benzamides)
  • N,N’-(azanediylbis(ethane-2,1-diyl))bis(2-(2-hydroxynaphthalen-1-yl)methylene)amino)benzamide

Uniqueness

N,N’-(methanediyldicyclohexane-4,1-diyl)bis(2-phenoxyacetamide) is unique due to its specific structural features, such as the methylene bridge connecting two cyclohexane rings and the presence of phenoxyacetamide groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

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